Ac-DEVD-CHO

描述

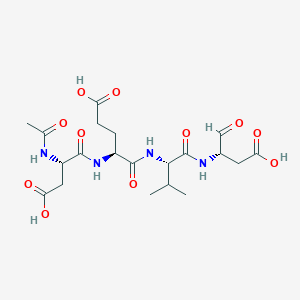

乙酰-DEVD-醛是一种合成的四肽醛,可作为半胱氨酸蛋白酶-3和半胱氨酸蛋白酶-7的有效且选择性抑制剂。半胱氨酸蛋白酶是一类依赖半胱氨酸的蛋白酶家族,在细胞凋亡(程序性细胞死亡)和炎症中起着至关重要的作用。 乙酰-DEVD-醛含有聚(ADP核糖)聚合酶(PARP)切割位点的氨基酸序列,使其对半胱氨酸蛋白酶-3具有高度特异性 .

准备方法

乙酰-DEVD-醛是通过固相肽合成(SPPS)合成的,SPPS是用于生产肽的常用方法。该合成涉及将受保护的氨基酸顺序添加到固体树脂载体上。一般步骤包括:

偶联: 第一个氨基酸连接到树脂。

脱保护: 除去氨基酸上的保护基团。

延伸: 随后一个接一个地添加氨基酸,每次添加后进行脱保护。

乙酰-DEVD-醛的工业生产方法遵循类似的原理,但规模更大以满足商业需求。 使用自动肽合成仪和高效液相色谱(HPLC)进行纯化,可确保高产率和纯度 .

化学反应分析

乙酰-DEVD-醛主要经历肽醛典型的反应。这些包括:

氧化: 醛基在特定条件下可氧化为羧酸。

还原: 醛基可以使用硼氢化钠等还原剂还原为伯醇。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及羟胺等亲核试剂 . 这些反应形成的主要产物分别是羧酸、伯醇和亚胺或肟 .

科学研究应用

Mechanistic Studies of Apoptosis

Ac-DEVD-CHO is primarily used to inhibit caspase-3 and caspase-7 activities in apoptotic cells. By blocking these caspases, researchers can explore downstream signaling pathways activated during apoptosis. This application is crucial for understanding the molecular mechanisms underlying various diseases, including cancer and neurodegenerative disorders .

Cancer Research

In cancer studies, this compound has been employed to assess the role of caspases in tumor cell survival and response to chemotherapy. For instance, its application has demonstrated that inhibiting caspase activity can prevent programmed cell death in certain cancer cell lines, thus providing insights into potential therapeutic strategies that could enhance the efficacy of chemotherapeutic agents .

Neurodegenerative Disease Models

This compound is also significant in neurobiology, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The inhibition of caspase-3 activity using this compound has shown promise in reducing neuronal cell death in experimental models, suggesting its potential as a therapeutic agent to protect against neurodegeneration .

Developmental Biology

In developmental biology, this compound has been utilized to study the role of apoptosis during cellular differentiation and tissue development. For example, its application has helped elucidate how programmed cell death influences pollen tube growth and fertilization processes in plants by regulating cell viability through caspase activity modulation .

Cardiovascular Research

Research involving this compound has extended into cardiovascular studies, where it has been used to investigate the effects of apoptosis on cardiac tissue remodeling following injury or stress conditions. Inhibition of caspase-3 via this compound has been shown to mitigate adverse remodeling processes in heart failure models .

Experimental Protocols

This compound is commonly included in experimental protocols that assess protease activity. Its effectiveness as a caspase inhibitor allows researchers to create controlled conditions for studying the effects of various treatments on apoptosis-related pathways. The compound is typically dissolved in DMSO and stored at 4°C for stability .

Table 1: Inhibition Potency of this compound Against Caspases

| Caspase | K_i app (nM) |

|---|---|

| Caspase-3 | 0.288 ± 0.087 |

| Caspase-7 | 4.48 ± 0.21 |

| Caspase-8 | 0.597 ± 0.095 |

| Caspase-9 | 1.35 ± 0.31 |

This table summarizes the inhibitory potency of this compound against various caspases, indicating its broad applicability in research focusing on apoptotic pathways.

Case Study: this compound in Cancer Therapy

A study investigating the effects of this compound on breast cancer cells revealed that treatment with this inhibitor led to a significant reduction in apoptosis markers when combined with traditional chemotherapy agents like doxorubicin. This suggests that modulating caspase activity can enhance the therapeutic window by protecting normal cells while sensitizing cancer cells to treatment .

作用机制

乙酰-DEVD-醛通过与这些酶的活性位点结合来抑制半胱氨酸蛋白酶-3和半胱氨酸蛋白酶-7。乙酰-DEVD-醛的醛基与半胱氨酸蛋白酶的活性位点半胱氨酸残基形成可逆共价键。 这种相互作用阻断了酶的催化活性,阻止了其底物(如PARP)的裂解 . 由于存在模仿半胱氨酸蛋白酶-3天然底物的DEVD序列,因此抑制具有高度特异性 .

相似化合物的比较

乙酰-DEVD-醛对其对半胱氨酸蛋白酶-3和半胱氨酸蛋白酶-7的高度选择性是独一无二的。类似的化合物包括:

乙酰-YVAD-醛: 半胱氨酸蛋白酶-1的有效抑制剂,含有前白介素-1β切割位点.

乙酰-DNLD-醛: 一种新的半胱氨酸蛋白酶-3抑制剂,具有不同的氨基酸序列,旨在提高特异性.

生物活性

Ac-DEVD-CHO is a synthetic tetrapeptide that serves as a competitive inhibitor of caspases, particularly caspase-3 and caspase-7. Its primary application is in the study of apoptosis, where it inhibits the activity of these enzymes, allowing researchers to explore the downstream effects of caspase activation and the mechanisms of cell death.

- Molecular Formula : C20H30N4O11

- Molecular Weight : 502.5 g/mol

- Solubility : Soluble in DMSO

- Storage Conditions : Recommended at 4°C

This compound specifically targets the active sites of caspase-3 and caspase-7, preventing their activation and subsequent cleavage of substrates involved in apoptotic pathways. This inhibition allows for the investigation of cellular processes that occur downstream of caspase activation, providing insights into apoptotic signaling cascades.

Inhibition of Apoptosis

- Neuroinflammatory Injury : A study investigated the effects of this compound on activated microglia and neuronal PC12 cells. The inhibitor was shown to significantly reduce apoptosis induced by neuroinflammatory conditions, highlighting its potential for neuroprotective applications .

- Cancer Research : In a study involving lung cancer cells (A549/DDP), this compound was used alongside cyclosporine A to assess its impact on drug resistance and apoptosis. The results indicated that this compound effectively inhibited β-elemene-induced apoptosis, suggesting its role in enhancing the efficacy of chemotherapeutic agents .

- Vascular Smooth Muscle Cells : Research demonstrated that this compound significantly decreased apoptosis in vascular smooth muscle cells induced by Artesunate treatment. The inhibitor reduced caspase-3 activity, indicating its effectiveness in modulating apoptosis in cardiovascular contexts .

Data Table: Inhibition Potency Against Caspases

The following table summarizes the inhibitory potency (Ki app) of this compound against various caspases compared to other inhibitors:

| Inhibitor | Caspase-3 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) |

|---|---|---|---|---|

| This compound | 0.288 ± 0.087 | 4.48 ± 0.21 | 0.597 ± 0.095 | 1.35 ± 0.31 |

| Ac-DNLD-CHO | 0.680 ± 0.163 | 55.7 ± 6.0 | >200 | >200 |

| Ac-DQTD-CHO | 1.27 ± 0.11 | 21.8 ± 1.1 | 9.75 ± 1.09 | 14.5 ± 0.7 |

| Ac-DMQD-CHO | 193 | >200 | >200 | >200 |

This table illustrates that this compound exhibits potent inhibitory activity against multiple caspases, particularly caspase-3, making it a valuable tool in apoptosis research.

Case Study 1: Neuroprotection in Viral Infections

In a study focused on T1L-reovirus infected cells, this compound was shown to inhibit cFLIP expression and promote apoptosis, suggesting its utility in understanding viral pathogenesis and potential therapeutic applications .

Case Study 2: Cardiovascular Applications

The effects of this compound on vascular smooth muscle cell proliferation were examined in conjunction with Artesunate treatment. The findings indicated that pretreatment with this compound significantly reduced apoptosis rates compared to controls, emphasizing its protective role against drug-induced cellular damage .

属性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVAPCONCILTL-MRHIQRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937624 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169332-60-9 | |

| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ac-DEVD-CHO?

A1: this compound acts as a competitive inhibitor of caspase-3. Its structure mimics the DEVD amino acid sequence, which is recognized and cleaved by caspase-3. By binding to the active site of caspase-3, this compound prevents the enzyme from cleaving its natural substrates, thus inhibiting apoptosis. [, ]

Q2: How does this compound affect downstream apoptotic events?

A2: By inhibiting caspase-3, this compound prevents the characteristic morphological and biochemical changes associated with apoptosis. This includes:

- Inhibition of DNA fragmentation: this compound prevents the internucleosomal DNA cleavage that leads to the characteristic DNA laddering pattern observed in apoptotic cells. [, , , ]

- Suppression of nuclear condensation and fragmentation: this compound inhibits the morphological changes in the nucleus, preserving its integrity. [, , ]

- Prevention of PARP cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of caspase-3 involved in DNA repair. This compound blocks PARP cleavage, indirectly affecting DNA repair mechanisms during apoptosis. [, ]

Q3: Can this compound completely prevent apoptosis?

A4: While this compound effectively inhibits caspase-3-dependent apoptotic pathways, it might not completely prevent cell death in all contexts. Some studies suggest that alternative, caspase-independent cell death pathways might be activated in the presence of caspase inhibition. [, , ]

Q4: What in vitro models have been used to study the effects of this compound?

A4: this compound has been extensively studied in various cell lines, including:

- Human leukemia cell lines (HL-60, Jurkat) [, , ]

- Human breast carcinoma cell lines (Bcap37, MDA-MB-231) [, ]

- Human gastric cancer cell lines (SGC-7901, MGC803) [, ]

- Bovine coronary artery endothelial cells (BCAEC) []

- Rat lens epithelial cells [, ]

- Chick embryo motoneurons []

Q5: What in vivo models have demonstrated the efficacy of this compound?

A5: this compound has shown protective effects in various animal models of:

- Hypoxia-ischemia brain injury in neonatal rats [, ]

- Cardiopulmonary bypass-induced cardiac injury in rabbits []

- N-methyl-N-nitrosourea (MNU)-induced retinal degeneration in rats []

- Spinal motoneuron degeneration after root avulsion in neonatal rats []

- Sepsis-related acute kidney injury in mice [, ]

- Burn and blast combined injury in rats []

Q6: Are there any human clinical trials investigating the therapeutic potential of this compound?

A6: While this compound has shown promising results in preclinical studies, it has not yet progressed to human clinical trials. Further research is needed to determine its safety and efficacy in humans.

Q7: What is known about the material compatibility and stability of this compound?

A7: The research papers primarily focus on the biological activity of this compound. Further studies are needed to extensively characterize its material compatibility and stability under various conditions.

Q8: What are the potential limitations of using this compound as a therapeutic agent?

A8: Some potential limitations include:

- Specificity: While this compound is a potent caspase-3 inhibitor, it might also affect other caspases to some extent. [, ]

- Delivery: Efficient delivery of this compound to target tissues and cells remains a challenge for its therapeutic application. []

- Long-term effects: The long-term effects of caspase inhibition are not fully understood and require further investigation. []

Q9: What are the future directions for research on this compound?

A9: Future research should focus on:

- Understanding the detailed mechanisms of action: Investigating the precise interactions between this compound and caspase-3, as well as its potential effects on other caspases. [, ]

- Developing more specific and potent caspase inhibitors: Exploring structural modifications to enhance the selectivity and potency of this compound. []

- Investigating alternative cell death pathways: Determining the role of caspase-independent cell death pathways in the context of this compound treatment. [, , ]

- Improving drug delivery and targeting: Developing strategies for targeted delivery of this compound to specific tissues and cells. []

- Evaluating the long-term effects of caspase inhibition: Conducting preclinical and clinical studies to assess the safety and efficacy of this compound for long-term treatment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。